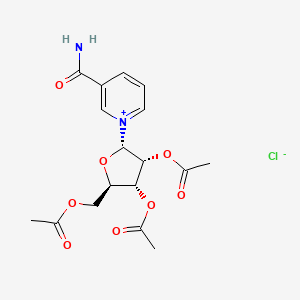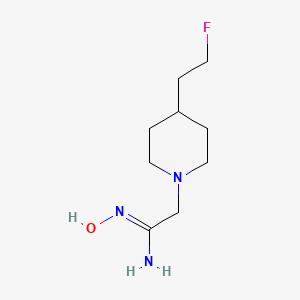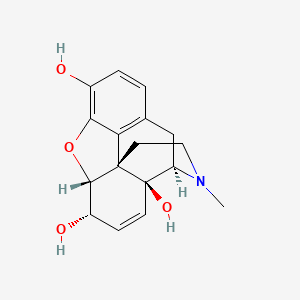
14-Hydroxymorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Hydroxymorphine is a derivative of morphine, where the 14-position has been hydroxylated. This modification significantly alters its pharmacological properties compared to morphine. It is an opioid analgesic that interacts with opioid receptors in the brain to produce pain-relieving effects. The compound is known for its potent analgesic properties and is used in various medical applications to manage severe pain .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 14-Hydroxymorphine typically involves the hydroxylation of morphine at the 14-position. One common method is the electrochemical N-demethylation of 14-hydroxy morphinans. This process involves the anodic oxidation of the tertiary amine, followed by hydrolysis to yield the target nor-opioids . Another method involves the use of cobalt (II) oxidants to react with morphine derivatives, leading to the formation of 14-hydroxynormorphinones .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of hazardous chemicals like cyanogen bromide or chloroformates for the selective N-demethylation step . The process is optimized to ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: 14-Hydroxymorphine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group at the 14-position makes it susceptible to oxidation reactions, which can further modify its structure and pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like cobalt (II) oxidants and reducing agents for specific modifications. The reaction conditions are carefully controlled to ensure the desired chemical transformations without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered pharmacological properties. These derivatives are often studied for their potential use as opioid antagonists or for their improved analgesic effects .
科学研究应用
14-Hydroxymorphine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other opioid derivatives. In biology and medicine, it is studied for its potent analgesic effects and its potential use in pain management therapies . The compound is also used in the development of new opioid antagonists, which are crucial in treating opioid overdose cases .
作用机制
The mechanism of action of 14-Hydroxymorphine involves its interaction with opioid receptors in the brain, particularly the mu-opioid receptor. This interaction leads to the activation of signaling pathways that result in analgesic effects. The hydroxyl group at the 14-position enhances its binding affinity and potency compared to morphine .
相似化合物的比较
14-Hydroxymorphine is compared with other similar compounds like oxymorphone and hydromorphone. These compounds also have modifications at the 14-position, which significantly alter their pharmacological properties. For instance, oxymorphone has a carbonyl group at the 6-position, while hydromorphone has a saturated 7,8-double bond . These structural differences result in variations in their potency, receptor affinity, and therapeutic applications .
List of Similar Compounds:- Oxymorphone
- Hydromorphone
- 14-Hydroxydihydromorphine
- 14-Methoxymetopon
Each of these compounds has unique properties that make them suitable for specific medical applications, highlighting the importance of structural modifications in opioid pharmacology .
属性
CAS 编号 |
3371-56-0 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
(4R,4aS,7S,7aR,12bS)-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,11-12,15,19-21H,6-8H2,1H3/t11-,12+,15-,16-,17+/m0/s1 |
InChI 键 |
WYMBHLXUDPDGQJ-BRJGLHKUSA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
规范 SMILES |
CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


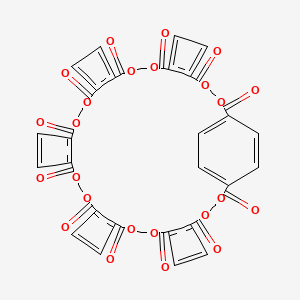
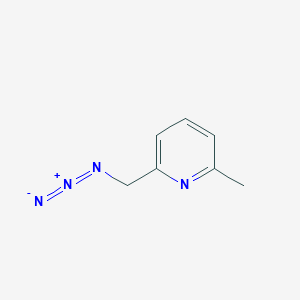
![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
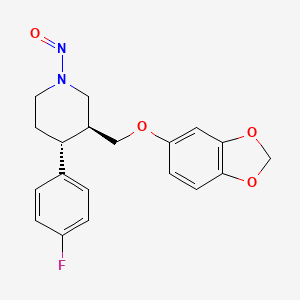
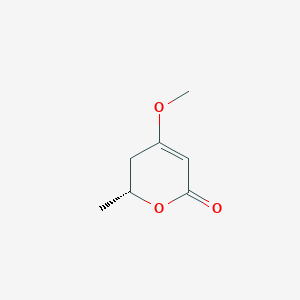
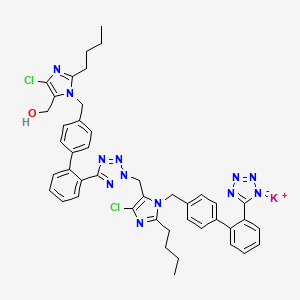
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)

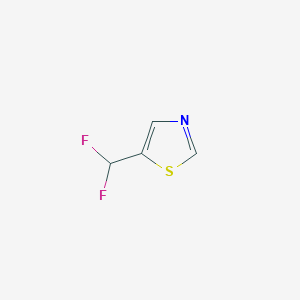
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
